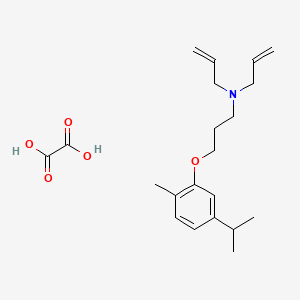![molecular formula C19H28ClNO5 B4073790 1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4073790.png)
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid
Descripción general
Descripción
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, a propyl linker, and an azepane ring, combined with oxalic acid. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid typically involves multiple steps, starting with the preparation of the chlorinated phenoxy precursor. This precursor is then reacted with a propyl azepane derivative under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid involves its interaction with specific molecular targets. The chlorinated phenoxy group may interact with enzymes or receptors, modulating their activity. The azepane ring can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparación Con Compuestos Similares
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid can be compared with other similar compounds, such as:
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]morpholine: Contains a morpholine ring, offering different chemical reactivity and biological activity.
1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]pyrrolidine: Features a pyrrolidine ring, which may affect its pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-12-15(2)17(16(18)13-14)20-11-7-10-19-8-5-3-4-6-9-19;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXVBTQIADPGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(Propan-2-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B4073707.png)
![Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4073712.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4073720.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4073726.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)pentanamide](/img/structure/B4073734.png)
![1-[4-(2-Chloro-5-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4073749.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4073757.png)

![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073771.png)


![N-[(2-chlorophenyl)methyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4073806.png)
![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)

